An In-depth Technical Guide to Triphenylphosphine (C₁₈H₁₅P)
An In-depth Technical Guide to Triphenylphosphine (C₁₈H₁₅P)
For Researchers, Scientists, and Drug Development Professionals
Triphenylphosphine (IUPAC name: triphenylphosphane) is a common organophosphorus compound with the formula P(C₆H₅)₃, often abbreviated as PPh₃.[1] It is a versatile and widely utilized reagent in both academic and industrial settings, valued for its nucleophilicity and mild reducing properties.[2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on its relevance in organic synthesis and drug development.
Chemical Formula, Structure, and Properties
Triphenylphosphine is a crystalline solid at room temperature, composed of a central phosphorus atom bonded to three phenyl groups.[3] The molecule adopts a pyramidal structure with the phenyl groups arranged in a propeller-like fashion.[1][4] The central phosphorus atom is sp³ hybridized, with one hybrid orbital occupied by a lone pair of electrons, which is the source of its nucleophilicity.[3]
1.1. Physical and Chemical Properties
The key quantitative data for triphenylphosphine are summarized in the table below for easy reference.
| Property | Value | References |
| Chemical Formula | C₁₈H₁₅P | [1][2] |
| Molar Mass | 262.29 g·mol⁻¹ | [1][5] |
| Appearance | White crystalline solid | [1][2][5] |
| Melting Point | 80 °C (353 K) | [1][3] |
| Boiling Point | 377 °C (650 K) | [1][3] |
| Density | 1.1 - 1.194 g·cm⁻³ | [1][2] |
| Solubility in Water | Insoluble | [1][3] |
| Solubility | Soluble in non-polar organic solvents (e.g., benzene, diethyl ether, THF, dichloromethane) | [1][2][4] |
| pKa of conjugate acid | 2.73 (aqueous scale) | [1] |
| Dipole Moment | 1.4 - 1.44 D | [1][4] |
1.2. Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of triphenylphosphine and its reaction products.
| Spectroscopic Data | Characteristic Features | References |
| ³¹P NMR (Proton Decoupled) | Chemical shift (δ) ≈ -5 to -6 ppm (relative to H₃PO₄). The exact shift is solvent-dependent. | [6] |
| ¹H NMR | Complex multiplet in the aromatic region (approx. δ 7.2-7.4 ppm) due to the phenyl protons. | |
| ¹³C NMR | Multiple signals in the aromatic region (approx. δ 128-138 ppm). | |
| Infrared (IR) Spectroscopy | P-Ph stretch: ~1090 cm⁻¹, C-H stretch (aromatic): >3000 cm⁻¹, C=C stretch (aromatic): ~1581, 1475, 1435 cm⁻¹, C-H wagging (monosubstituted benzene): ~742, 692 cm⁻¹ | [7][8] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 262. Key fragments often correspond to the loss of phenyl groups. | [9] |
Synthesis of Triphenylphosphine
Triphenylphosphine can be synthesized via several routes, with the choice of method depending on the scale and available starting materials.
2.1. Laboratory Scale Synthesis
In a laboratory setting, triphenylphosphine is commonly prepared by the reaction of phosphorus trichloride (B1173362) (PCl₃) with a phenyl organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent) or phenyllithium.[1][10]
-
Reaction: 3 C₆H₅MgBr + PCl₃ → P(C₆H₅)₃ + 3 MgBrCl
2.2. Industrial Scale Synthesis
The industrial synthesis typically involves the reaction of phosphorus trichloride, chlorobenzene, and sodium metal at elevated temperatures.[1][2][10]
-
Reaction: PCl₃ + 3 C₆H₅Cl + 6 Na → P(C₆H₅)₃ + 6 NaCl
Key Reactions and Applications in Drug Development
Triphenylphosphine's utility in organic synthesis is extensive. It functions as a potent nucleophile and a mild reducing agent, driving reactions often by the formation of the thermodynamically stable triphenylphosphine oxide (Ph₃P=O) as a byproduct.[5] This byproduct can sometimes be challenging to separate from the desired product, often requiring chromatographic purification.[5][11]
3.1. The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, allowing the conversion of aldehydes and ketones into alkenes.[4][12] This reaction is invaluable in drug development for constructing carbon-carbon double bonds with high regioselectivity. The process begins with the formation of a phosphonium (B103445) salt from triphenylphosphine and an alkyl halide, which is then deprotonated by a strong base to form a phosphorus ylide.[12][13]
Caption: The Wittig Reaction Workflow.
3.2. The Staudinger Reaction (Reduction)
The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines.[2][14] This two-step process is crucial in medicinal chemistry for introducing amine functionalities, which are common in pharmaceutical compounds. Triphenylphosphine reacts with the organic azide (B81097) to form an iminophosphorane intermediate, which is then hydrolyzed to yield the primary amine and triphenylphosphine oxide.[14]
Caption: The Staudinger Reaction Pathway.
3.3. The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of primary and secondary alcohols into esters, ethers, azides, and other functional groups.[3][15] The reaction proceeds with a complete inversion of stereochemistry at the alcohol carbon, making it highly valuable in the synthesis of chiral drugs and natural products.[3][16] Triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) activate the alcohol, allowing it to be displaced by a suitable nucleophile.[16]
Caption: The Mitsunobu Reaction Mechanism.
3.4. Ligand in Homogeneous Catalysis
Triphenylphosphine serves as a critical L-type ligand in numerous transition metal-catalyzed reactions.[3] It stabilizes metal centers and influences the catalyst's activity and selectivity through its steric and electronic properties.[12] A prominent example is its use in Wilkinson's catalyst ([RhCl(PPh₃)₃]), which is employed for the hydrogenation of alkenes.[12] It is also used in other important transformations such as hydroformylation, Suzuki coupling, and Heck reactions.[1][2]
Experimental Protocols
The following are representative, detailed protocols for key reactions involving triphenylphosphine.
4.1. Protocol 1: Wittig Reaction - Synthesis of Ethyl 4-nitrocinnamate
This protocol describes a greener, one-pot Wittig reaction.[4]
-
Materials: 4-nitrobenzaldehyde (B150856) (3.3 mmol), triphenylphosphine (5.0 mmol), ethyl bromoacetate (B1195939) (6.6 mmol), saturated aqueous sodium bicarbonate (10 mL), ethyl acetate (B1210297), brine, calcium chloride.
-
Procedure:
-
To a round-bottom flask, add 4-nitrobenzaldehyde, triphenylphosphine, and a magnetic stir bar.
-
Add 10 mL of saturated aqueous sodium bicarbonate solution.
-
Add ethyl bromoacetate to the mixture via syringe.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 35-40 minutes.
-
After reflux, cool the reaction flask to room temperature.
-
Transfer the contents to a separatory funnel. Rinse the flask with 10 mL of ethyl acetate and add it to the separatory funnel to dissolve any remaining solids.
-
Perform a liquid-liquid extraction. Separate the layers. Extract the aqueous layer three more times with 5 mL of ethyl acetate each time.
-
Combine all organic layers and wash with 15 mL of brine.
-
Dry the organic layer over anhydrous calcium chloride, then filter to remove the drying agent.
-
Evaporate the solvent under a gentle stream of air or using a rotary evaporator.
-
Recrystallize the crude solid product from a 95% ethanol/water mixture to obtain the pure alkene.
-
4.2. Protocol 2: Staudinger Reduction of an Organic Azide
This protocol is a general procedure for the reduction of an azide to its corresponding amine, which is then protected.[10]
-
Materials: Organic azide (1.0 eq), triphenylphosphine (2.0 eq), tetrahydrofuran (B95107) (THF), water (10.0 eq), di-tert-butyl dicarbonate (B1257347) (Boc₂O, 2.0 eq).
-
Procedure:
-
Dissolve the organic azide (e.g., 2.31 mmol) in THF (20 mL) in a round-bottom flask.
-
Add triphenylphosphine and water at room temperature.
-
Heat the reaction mixture to 65 °C and stir for approximately 6 hours, monitoring by TLC until the starting azide is consumed.
-
Cool the mixture to room temperature.
-
Add di-tert-butyl dicarbonate to protect the newly formed amine. Stir for 1 hour at room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica (B1680970) gel column chromatography to yield the pure Boc-protected amine.
-
4.3. Protocol 3: Mitsunobu Esterification
This is a typical protocol for the esterification of an alcohol with inversion of stereochemistry.[16]
-
Materials: Alcohol (1.0 eq), carboxylic acid (1.0-1.5 eq), triphenylphosphine (1.0-1.5 eq), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.0-1.5 eq), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, argon-purged flask, dissolve the alcohol, carboxylic acid, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD (or DIAD) in THF dropwise to the stirred mixture. A color change and/or precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir for several hours (or overnight) until TLC analysis indicates completion.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the desired ester from the triphenylphosphine oxide and hydrazine byproducts.
-
Safety and Handling
Triphenylphosphine is considered an irritant upon acute exposure.[5] For chronic exposure, it poses neurological risks.[5] It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety goggles) should be worn.[17][18] It is incompatible with strong oxidizing agents and strong acids.[5][18] Triphenylphosphine undergoes slow oxidation in air to form triphenylphosphine oxide; therefore, it should be stored in a tightly sealed container in a cool, dry place.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Staudinger Reaction [organic-chemistry.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]
- 8. rsc.org [rsc.org]
- 9. Phosphine, triphenyl- [webbook.nist.gov]
- 10. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 11. US5527966A - Preparation of triphenylphosphine - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 17. ionicviper.org [ionicviper.org]
- 18. researchgate.net [researchgate.net]
